Pazinaclone
Overview
Description
Pazinaclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. It is chemically known as 2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one . This compound has a pharmacological profile similar to benzodiazepines, providing sedative and anxiolytic effects with fewer amnestic side effects .
Mechanism of Action
Target of Action
Pazinaclone, a sedative and anxiolytic drug in the cyclopyrrolone family, primarily targets the GABA_A benzodiazepine receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission and contributing to the regulation of anxiety and sleep .
Mode of Action
This compound acts as a partial agonist at GABA_A benzodiazepine receptors Interestingly, this compound is more subtype-selective than most benzodiazepines, which may contribute to its unique pharmacological profile .
Biochemical Pathways
Its action on gaba_a receptors suggests it influences theGABAergic system , enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain . This can lead to an overall decrease in neuronal excitability, contributing to its anxiolytic and sedative effects .
Pharmacokinetics
The pharmacokinetics of this compound involve stereoselective metabolism, with the S-enantiomer exhibiting lower clearance and distribution than the R-enantiomer . This results in comparable elimination half-lives for the two enantiomers . The first-pass metabolism of this compound is extensive and stereoselective, with mean bioavailabilities of 6.0% and 1.2% for the S- and R-enantiomers, respectively .
Result of Action
The activation of GABA_A receptors by this compound leads to an increase in GABA-mediated inhibitory neurotransmission. This results in sedative and anxiolytic effects , with less amnestic effects compared to other benzodiazepines . At low doses, this compound is a relatively selective anxiolytic, with sedative effects only appearing at higher doses .
Action Environment
These can include factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations
Biochemical Analysis
Biochemical Properties
Pazinaclone interacts with GABA A benzodiazepine receptors, acting as a partial agonist . This interaction is more subtype-selective than most benzodiazepines . The nature of these interactions is such that this compound enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic properties .
Cellular Effects
This compound influences cell function by acting on GABA A benzodiazepine receptors . Its effects on cell signaling pathways, gene expression, and cellular metabolism are primarily mediated through these receptors
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a partial agonist at GABA A benzodiazepine receptors . This binding interaction leads to enhanced inhibitory effects of GABA, resulting in the drug’s sedative and anxiolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pazinaclone involves several key steps:
Reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride: This reaction leads to the formation of the corresponding phthalimide.
Selective reduction of one of the imide carbonyl groups: This step essentially converts the imide to an aldehyde.
Condensation with tert-butyl (triphenylphosphoranylidene)acetate: This reaction gives the Wittig product.
Conversion to an activated acid cyanide: The carboxylic acid is treated with diethyl cyanophosphonate.
Formation of the corresponding amide: Reaction with 1,4-dioxa-8-azaspiro[4.5]decane results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Pazinaclone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Selective reduction of imide carbonyl groups is a key step in its synthesis.
Substitution: This compound can undergo substitution reactions, particularly involving the naphthyridine ring.
Common reagents used in these reactions include phthalic anhydride, tert-butyl (triphenylphosphoranylidene)acetate, and diethyl cyanophosphonate . Major products formed from these reactions include intermediates such as phthalimide derivatives and Wittig products.
Scientific Research Applications
Pazinaclone has several scientific research applications:
Chemistry: It is used as a model compound in the study of cyclopyrrolone derivatives and their synthesis.
Biology: this compound is studied for its effects on the central nervous system, particularly its anxiolytic and sedative properties.
Comparison with Similar Compounds
Pazinaclone is compared with other cyclopyrrolone drugs such as zopiclone and eszopiclone. These compounds share similar pharmacological profiles, providing sedative and anxiolytic effects. this compound is unique in its subtype-selectivity at GABA A receptors, which may result in a different side effect profile .
List of Similar Compounds
Zopiclone: Another cyclopyrrolone with sedative and hypnotic properties.
Eszopiclone: The active stereoisomer of zopiclone, used primarily as a hypnotic.
Pagoclone: A cyclopyrrolone with anxiolytic properties, similar to this compound.
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGKFACWOCLTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869388 | |
Record name | Pazinaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103255-66-9, 147724-27-4, 147724-30-9 | |
Record name | Pazinaclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazinaclone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazinaclone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Pazinaclone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazinaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAZINACLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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